molecular formula C5H10N2 B8527449 N-cyclopropylacetamidine

N-cyclopropylacetamidine

Cat. No.: B8527449
M. Wt: 98.15 g/mol
InChI Key: WVUIPRKOZAFXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropylacetamidine is an acetamidine derivative characterized by a cyclopropyl substituent attached to the nitrogen atom of the amidine group. Acetamidines are organic compounds with the general structure R1R2NC(=NH)R3, where R groups vary, influencing their chemical reactivity, stability, and applications.

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

N'-cyclopropylethanimidamide

InChI

InChI=1S/C5H10N2/c1-4(6)7-5-2-3-5/h5H,2-3H2,1H3,(H2,6,7)

InChI Key

WVUIPRKOZAFXQA-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CC1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclopropylacetamidine (theoretical structure) with structurally related N,N-dialkylacetamidines and other amidines listed in the provided evidence. Key parameters include substituent groups, molecular weight (calculated), and regulatory status:

Compound Name CAS Number Substituents (R1, R2) Molecular Weight (g/mol)* Regulatory/Export Control Status (Source)
This compound Not listed Cyclopropyl, H ~98.15 Not specified in evidence
N,N-Dimethylacetamidine 2909–14–0 Methyl, Methyl 88.15 Listed under Export Administration Regulations
N,N-Dipropylacetamidine 1339586–99–0 Propyl, Propyl 144.26 Listed under Export Administration Regulations
N,N-Dimethylformamidine 44205–42–7 Methyl, Methyl 74.11 Listed under Export Administration Regulations
N-(cyclopropylmethyl)-2-(methylamino)acetamide 1016764–96–7 Cyclopropylmethyl, Methylamino 170.25 Safety data available (GHS Rev. 8)

*Molecular weights calculated based on substituent atomic masses.

Key Structural and Functional Differences:

  • Substituent Effects: N,N-Dimethylacetamidine: Small methyl groups reduce steric hindrance, favoring nucleophilic reactivity. Commonly used in organic synthesis . this compound: The cyclopropyl ring introduces angle strain, which may accelerate ring-opening reactions or stabilize transition states in catalysis.
  • Regulatory Status: N,N-Dimethylacetamidine and related dialkyl derivatives are controlled under export regulations, suggesting their use in controlled applications (e.g., precursor chemicals) . N-(cyclopropylmethyl)-2-(methylamino)acetamide is documented in safety data sheets, highlighting handling precautions for industrial or laboratory use .

Reactivity and Stability:

  • N,N-Dialkylacetamidines : These compounds exhibit strong basicity due to the amidine group’s resonance stabilization. Dimethyl derivatives are often employed as ligands or intermediates in pharmaceutical synthesis .
  • However, strained rings may also increase susceptibility to ring-opening under acidic conditions.

Industrial and Regulatory Insights:

  • Safety data for N-(cyclopropylmethyl)-2-(methylamino)acetamide emphasize respiratory and dermal protection, reflecting standard precautions for amidine handling .

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